Sodium 5-bromo-2-hydroxybenzoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWBXMATAPGYAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635536 | |
| Record name | Sodium 5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37717-99-0 | |
| Record name | Sodium 5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Approaches
Synthetic Pathways for Sodium 5-Bromo-2-hydroxybenzoate (B13816698)
The primary and most direct route to obtaining Sodium 5-bromo-2-hydroxybenzoate is through a straightforward acid-base neutralization reaction.
Salt Formation from 5-Bromo-2-hydroxybenzoic Acid
This compound (C₇H₄BrNaO₃) is prepared by reacting 5-bromo-2-hydroxybenzoic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. chembk.com The reaction involves the deprotonation of the carboxylic acid group by the base, forming the corresponding sodium salt and water. This is a standard and efficient method for converting a carboxylic acid to its more water-soluble sodium salt.
Preparation of 5-Bromo-2-hydroxybenzoic Acid (5-Bromosalicylic Acid)
The synthesis of the crucial precursor, 5-bromo-2-hydroxybenzoic acid, also known as 5-bromosalicylic acid, can be achieved through several methods, each offering distinct advantages in terms of regioselectivity and reaction conditions. sigmaaldrich.comnih.gov
Regioselective Bromination Techniques for Phenolic Acids
The direct bromination of salicylic (B10762653) acid is a common method for producing 5-bromosalicylic acid. The hydroxyl group of salicylic acid is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. Due to the powerful activating effect of the hydroxyl group, electrophilic substitution, such as bromination, is directed to the positions ortho and para to it. vedantu.com
The reaction of salicylic acid with bromine in a suitable solvent, such as glacial acetic acid or carbon disulfide, leads to the substitution of a bromine atom onto the aromatic ring. asianpubs.orgdoubtnut.com The use of specific reagents and conditions can enhance the regioselectivity of the bromination. For instance, employing N-bromosuccinimide (NBS) as the brominating agent can provide a more controlled reaction. researchgate.net One documented procedure involves the use of tetrapropylammonium (B79313) nonabromide in dichloromethane, which results in a high yield of 5-bromosalicylic acid. chemicalbook.com
It is important to control the reaction conditions to avoid the formation of di- or tri-brominated products. quora.com The reaction kinetics of the bromination of salicylic acid have been found to be second order, being first order with respect to both salicylic acid and bromine. asianpubs.org
Bromination of Sulfosalicylic Acid Precursors
An alternative approach involves the bromination of sulfosalicylic acid. In this method, the sulfonic acid group can act as a blocking group, directing the incoming electrophile to a specific position before being removed. However, the literature more commonly describes the bromination of sulfanilic acid (p-aminobenzenesulfonic acid), where the amino group directs the bromination. bas.bgstackexchange.com When sulfanilic acid is treated with excess bromine water, a tribromo derivative is formed. doubtnut.com A study on the bromination of sulfanilic acid with N-bromosuccinimide in an alkaline medium reported the formation of 4-amino-3-bromobenzene sulfonic acid. bas.bgstackexchange.com This suggests that the sulfonate group can influence the position of bromination.
Alternative Routes via Benzaldehyde (B42025) Derivatives
Another synthetic strategy involves the use of benzaldehyde derivatives. For instance, 5-bromosalicylaldehyde (B98134) can be synthesized by the bromination of salicylaldehyde (B1680747). guidechem.com This intermediate can then be oxidized to the corresponding carboxylic acid, 5-bromosalicylic acid. The oxidation of the aldehyde group to a carboxylic acid is a standard transformation in organic synthesis and can be achieved using various oxidizing agents.
Furthermore, 3-bromobenzaldehyde (B42254) can serve as a starting material. prepchem.comgoogle.com A multi-step synthesis could involve the introduction of a hydroxyl group ortho to the aldehyde, followed by oxidation of the aldehyde to a carboxylic acid.
Synthesis of Esters and Amides of 5-Bromo-2-hydroxybenzoate
The carboxylate group of 5-bromo-2-hydroxybenzoate can be readily converted into esters and amides, which are important classes of compounds with various applications.
The synthesis of esters, such as methyl 5-bromo-2-hydroxybenzoate, can be achieved through Fischer esterification of 5-bromo-2-hydroxybenzoic acid with the corresponding alcohol (e.g., methanol) in the presence of an acid catalyst. Another method involves reacting the acid with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride. nih.gov
Amides of 5-bromo-2-hydroxybenzoic acid can be prepared by first converting the carboxylic acid to a more reactive acyl chloride or by using coupling agents to facilitate the reaction with an amine. For example, 5-bromo-2-hydroxybenzamide has been synthesized and used as a starting material for further derivatization. researchgate.netambeed.com These amides can then be used to create more complex molecules, such as hydrazones, by reacting with hydrazides. researchgate.net
Below is a table summarizing some of the key compounds and their synthetic relevance:
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| This compound | 37717-99-0 | C₇H₄BrNaO₃ | Final product via salt formation. chembk.com |
| 5-Bromo-2-hydroxybenzoic acid | 89-55-4 | C₇H₅BrO₃ | Key precursor for the sodium salt, esters, and amides. nih.gov |
| Salicylic acid | 69-72-7 | C₇H₆O₃ | Starting material for the regioselective bromination. asianpubs.org |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | Brominating agent for regioselective synthesis. researchgate.net |
| 5-Bromosalicylaldehyde | 1761-61-1 | C₇H₅BrO₂ | Intermediate in an alternative synthetic route. guidechem.com |
| Methyl 5-bromo-2-hydroxybenzoate | Not explicitly found | C₈H₇BrO₃ | Ester derivative of 5-bromo-2-hydroxybenzoic acid. nih.gov |
| 5-Bromo-2-hydroxybenzamide | 6329-74-4 | C₇H₆BrNO₂ | Amide derivative and precursor for further synthesis. ambeed.com |
Esterification with Alcohols (e.g., Methyl, Ethyl, Benzyl)
The carboxylic acid group of 5-bromo-2-hydroxybenzoic acid is readily esterified with various alcohols to yield the corresponding esters. This transformation is fundamental in modifying the compound's solubility, and reactivity, and for protecting the carboxylic acid functionality during subsequent reactions.
Methyl 5-bromo-2-hydroxybenzoate has been synthesized by reacting methyl salicylate (B1505791) with bromine in chloroform. chemicalbook.com Another method involves the treatment of 5-bromo-2-hydroxybenzoic acid with methyl iodide in the presence of sodium hydride in a solvent mixture of DMF and n-hexane. nih.gov
Ethyl 5-bromo-2-hydroxybenzoate is another common derivative, with its synthesis following standard esterification protocols. organic-chemistry.org
Benzyl (B1604629) 5-bromo-2-hydroxybenzoate can be prepared by reacting 5-bromo-2-hydroxybenzoic acid with benzyl chloride in the presence of a suitable base and solvent. google.comgoogle.com This benzylation can also be applied to the hydroxyl group under different reaction conditions.
| Product | Reactants | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| Methyl 5-bromo-2-hydroxybenzoate | Methyl salicylate, Bromine | Chloroform, 10°C | 99.6% | chemicalbook.com |
| Methyl 5-bromo-2-hydroxybenzoate | 5-bromo-2-hydroxybenzoic acid, Methyl iodide | Sodium hydride, DMF/n-hexane, Room Temperature | Not Reported | nih.gov |
| Ethyl 5-bromo-2-hydroxybenzoate | 5-bromo-2-hydroxybenzoic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Reflux | Not Reported | organic-chemistry.org |
| Benzyl 5-bromo-2-hydroxybenzoate | 5-bromo-2-hydroxybenzoic acid, Benzyl chloride | Base (e.g., K₂CO₃), Acetonitrile, Room Temperature | Not Reported | nih.gov |
Formation of Hydrazide Derivatives
The reaction of 5-bromo-2-hydroxybenzoic acid esters, such as methyl 5-bromo-2-hydroxybenzoate, with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of 5-bromo-2-hydroxybenzohydrazide. thieme-connect.demdpi.com This hydrazide derivative is a key intermediate for the synthesis of a wide range of heterocyclic compounds and Schiff bases. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent. mdpi.com These hydrazide derivatives are valuable precursors in medicinal chemistry. organic-chemistry.orgorganic-chemistry.orgnih.gov
| Product | Reactants | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-bromo-2-hydroxybenzohydrazide | Methyl 5-bromo-2-hydroxybenzoate, Hydrazine hydrate | Ethanol, Reflux | 70-90% | mdpi.com |
Synthesis of Benzamide (B126) Derivatives
The carboxylic acid functionality of 5-bromo-2-hydroxybenzoic acid can be converted to a benzamide through reaction with an amine. This typically involves the initial activation of the carboxylic acid, for instance, by converting it to an acyl chloride using a chlorinating agent like thionyl chloride. The resulting 5-bromo-2-hydroxybenzoyl chloride can then react with a primary or secondary amine to form the corresponding N-substituted benzamide derivative. researchgate.netresearchgate.net This synthetic route allows for the introduction of a wide variety of substituents, leading to a diverse library of compounds with potential applications in drug discovery. researchgate.netsigmaaldrich.com
| Intermediate | Reactants | Reagents and Conditions | Reference |
|---|---|---|---|
| 5-bromo-2-hydroxybenzoyl chloride | 5-bromo-2-hydroxybenzoic acid, Thionyl chloride | Reflux | researchgate.net |
| N-substituted 5-bromo-2-hydroxybenzamide | 5-bromo-2-hydroxybenzoyl chloride, Amine (R-NH₂) | Anhydrous CH₂Cl₂, 0°C to Room Temperature | researchgate.net |
Incorporation into Complex Molecular Architectures
The strategic placement of the bromo, hydroxyl, and carboxyl groups on the aromatic ring of this compound facilitates its use as a scaffold for building more intricate molecular structures.
Schiff Base Ligand Synthesis with 5-Bromo-2-hydroxybenzaldehyde Derivatives
5-bromo-2-hydroxybenzaldehyde, a derivative of 5-bromosalicylic acid, is a common precursor for the synthesis of Schiff base ligands. nih.govtcichemicals.comacs.orgwikipedia.org These ligands are formed through the condensation reaction of the aldehyde group with a primary amine. nih.govwikipedia.org The resulting Schiff bases, containing an imine (C=N) linkage, are excellent chelating agents for a variety of metal ions, forming stable metal complexes. tcichemicals.comwikipedia.org The synthesis typically involves refluxing equimolar amounts of the 5-bromo-2-hydroxybenzaldehyde and the desired amine in an alcoholic solvent. acs.org
| Product Type | Reactants | Reagents and Conditions | Reference |
|---|---|---|---|
| Schiff Base Ligand | 5-bromo-2-hydroxybenzaldehyde, Primary Amine (R-NH₂) | Ethanol, Reflux | acs.org |
| Schiff Base Ligand | 5-bromosalicylaldehyde, 3-hydroxy-2-naphthoylhydrazide | Condensation Reaction | nih.gov |
Cross-Coupling Reactions Involving 5-Bromosalicylic Acid Salts
The bromine atom on the aromatic ring of 5-bromosalicylic acid and its derivatives is a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction of 5-bromosalicylic acid with arylboronic acids provides a powerful method for the synthesis of biphenyl (B1667301) derivatives. nih.govnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.netwikipedia.org Recent studies have demonstrated the use of a ligand-free PdCl₂ catalyst under ultrasonic irradiation to enhance the synthesis of such compounds. nih.gov
The Sonogashira coupling reaction between 5-bromosalicylic acid salts and terminal alkynes, catalyzed by palladium and copper complexes, is employed to synthesize aryl-alkyne derivatives. tcichemicals.comwikipedia.org This reaction is instrumental in creating extended π-conjugated systems.
The Heck coupling reaction, which involves the palladium-catalyzed reaction of the aryl bromide with an alkene, is another valuable tool for the derivatization of this scaffold. thieme-connect.deresearchgate.netsigmaaldrich.com
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-bromosalicylic acid, Arylboronic acid | PdCl₂, Base (e.g., K₂CO₃), DMF/water, Ultrasound | Biphenyl derivatives | nih.gov |
| Sonogashira Coupling | 5-bromosalicylic acid salt, Terminal alkyne | Pd(PPh₃)₄/PPh₃, CuBr/CuI, Base (e.g., piperidine) | Aryl-alkyne derivatives | wikipedia.org |
| Heck Coupling | 5-bromosalicylic acid, Alkene | Pd(OAc)₂, Base | Substituted alkene derivatives | sigmaaldrich.com |
Conjugation with Biologically Active Scaffolds (e.g., Phenazine-1-carboxylic acid)
To enhance or modify the biological properties of known active compounds, 5-bromo-2-hydroxybenzoic acid can be conjugated to other biologically active scaffolds. An example is the conjugation with phenazine-1-carboxylic acid (PCA), a natural product with known fungicidal activity. google.com The synthesis of such conjugates typically involves the formation of an ester linkage between the carboxylic acid of PCA and the hydroxyl group of a 5-bromosalicylate derivative. google.com This is often achieved by first converting PCA to its acyl chloride followed by reaction with the hydroxybenzoic acid ester. These hybrid molecules are designed to combine the bioactivity of both parent compounds, potentially leading to synergistic effects or novel modes of action. google.com
| Product Type | Reactants | Reagents and Conditions | Reference |
|---|---|---|---|
| Phenazine-1-carboxylic acid - 5-bromosalicylate ester conjugate | Phenazine-1-carbonyl chloride, Methyl 5-bromo-2-hydroxybenzoate | Base (e.g., pyridine), Dichloromethane | google.com |
Structural Elucidation and Supramolecular Interactions
Spectroscopic Characterization Techniques
Spectroscopic methods provide a wealth of information regarding the connectivity of atoms and the nature of the chemical bonds within a molecule. While specific spectral data for Sodium 5-bromo-2-hydroxybenzoate (B13816698) is not widely published, analysis of its parent acid, 5-bromo-2-hydroxybenzoic acid, and related salicylate (B1505791) compounds offers significant insights into its expected spectroscopic fingerprint.
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of the anionic component of Sodium 5-bromo-2-hydroxybenzoate is expected to be nearly identical to that of 5-bromo-2-hydroxybenzoic acid. In a suitable deuterated solvent, the spectrum would display distinct signals for the three aromatic protons. Due to the electronic effects of the bromo, hydroxyl, and carboxylate groups, these protons reside in unique chemical environments, leading to separate resonances. The splitting patterns of these signals, governed by spin-spin coupling with neighboring protons, would confirm their relative positions on the benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms within the molecule. For the 5-bromo-2-hydroxybenzoate anion, seven distinct signals are anticipated: one for the carboxylate carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents. For instance, the carbon bearing the hydroxyl group (C2) and the carbon with the bromo group (C5) would show characteristic shifts. Data for related compounds, such as 5-bromo-2-chlorobenzoic acid, can provide reference points for the expected chemical shifts in the bromo-substituted ring. nih.gov
A representative, though not identical, dataset for a related compound, methyl 2-hydroxybenzoate, illustrates the distinct chemical environments of the carbon atoms in a substituted benzene ring. patsnap.com
| Proton Assignment (Related Compound) | Chemical Shift (ppm) (Related Compound) |
| H3 | ~6.97 (doublet) |
| H4 | ~7.43 (triplet) |
| H5 | Not applicable |
| H6 | ~7.81 (doublet) |
| OH | ~10.74 (singlet) |
| CH3 | Not applicable |
Table 1: Illustrative ¹H NMR data for a related salicylate compound, methyl 2-hydroxybenzoate, to demonstrate typical chemical shifts and splitting patterns. patsnap.com Note: This data is not for this compound.
Vibrational spectroscopy techniques like IR and Raman are sensitive to the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad absorption in the region of 3200-2500 cm⁻¹, typical for the O-H stretching of a carboxylic acid, would be absent and replaced by a strong, broad band for the hydroxyl group. Crucially, the sharp C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) would be replaced by two distinct bands for the carboxylate anion (COO⁻): an asymmetric stretching vibration typically found between 1610-1550 cm⁻¹ and a symmetric stretching vibration between 1420-1300 cm⁻¹. researchgate.netspectrumchemical.com Studies on various sodium salicylates in aqueous solutions confirm these characteristic carboxylate stretching frequencies. spectrumchemical.com The spectrum would also feature bands corresponding to C-Br, C-O, and C-H vibrations, as well as aromatic C=C stretching frequencies. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is scarce, data for 5-bromosalicylic acid is available and would be expected to show similar features for the aromatic ring vibrations. researchgate.net The carboxylate stretches are also active in Raman, though often weaker than in the IR spectrum.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H (phenolic) | ~3200 (broad) |
| C-H (aromatic) | ~3100-3000 |
| C=O (asymmetric carboxylate stretch) | ~1610-1550 |
| C=C (aromatic) | ~1600-1450 |
| C=O (symmetric carboxylate stretch) | ~1420-1300 |
| C-O (phenolic) | ~1250 |
| C-Br | ~700-500 |
Table 2: Expected characteristic infrared absorption bands for this compound based on data from related salicylates and benzoic acids. researchgate.netspectrumchemical.com
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, which is an ionic salt, techniques like electrospray ionization (ESI) would be most appropriate. In ESI-MS, one would expect to observe the molecular ion for the 5-bromo-2-hydroxybenzoate anion at an m/z corresponding to its molecular weight (214.94 and 216.94 due to the isotopes of bromine). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylate group. Mass spectral data for the protonated form, 5-bromosalicylic acid, shows a molecular ion peak corresponding to its molecular weight. researchgate.netnih.govhealthline.com
Crystallographic Analysis
Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.
As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, valuable insights into its probable crystal packing and supramolecular interactions can be gleaned from the crystal structures of related compounds.
A recent study on sodium salicylate revealed that it crystallizes in a monoclinic structure with the space group P2₁/m. tpcj.org This indicates a well-ordered crystal lattice. The crystal structure of sodium benzoate (B1203000) has also been shown to exhibit complex packing, forming rod-shaped micelles with a hydrophilic core of sodium cations and carboxylate groups, and a hydrophobic surface of phenyl rings. rsc.org This microphase separation is a key feature of its solid-state structure. researchgate.netrsc.org
Furthermore, the crystal structure of methyl 5-bromo-2-hydroxybenzoate, an ester derivative, has been determined. mdpi.com In this structure, molecules are linked by O-H···O hydrogen bonds, forming zigzag chains. mdpi.com These chains are further interconnected through weak π-π stacking interactions between the benzene rings. mdpi.com
It is highly probable that the crystal structure of this compound would also be heavily influenced by a network of intermolecular interactions. These would likely include:
Ionic interactions: Strong electrostatic interactions between the sodium cations (Na⁺) and the carboxylate anions (COO⁻).
Hydrogen bonding: Hydrogen bonds involving the phenolic hydroxyl group and the carboxylate oxygen atoms, potentially leading to the formation of chains or sheets.
Halogen bonding: The bromine atom could participate in halogen bonding interactions with other electronegative atoms, further stabilizing the crystal lattice.
π-π stacking: Face-to-face or offset stacking of the aromatic rings.
| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |
| Sodium Salicylate | Monoclinic | P2₁/m | Not detailed in abstract | tpcj.org |
| Sodium Benzoate | Not specified | Not specified | Ionic interactions, formation of rod-shaped micelles | rsc.org |
| Methyl 5-bromo-2-hydroxybenzoate | Monoclinic | P2₁ | O-H···O hydrogen bonds, π-π stacking | mdpi.com |
Table 3: Crystallographic data for related compounds, providing insight into the potential structural features of this compound.
An in-depth examination of the structural and supramolecular characteristics of this compound and its closely related derivatives reveals complex intermolecular forces that dictate its solid-state architecture. The interplay of hydrogen bonding and aromatic interactions is central to understanding the crystalline arrangement of this compound.
2 Analysis of Hydrogen Bonding Patterns (O—H···O)
In the solid state, derivatives of 5-bromo-2-hydroxybenzoic acid exhibit distinct hydrogen bonding patterns that are crucial in the formation of their supramolecular structures. Analysis of the closely related compound, methyl 5-bromo-2-hydroxybenzoate, provides significant insight into these interactions. In the crystal structure of this methyl ester, molecules are linked by O—H···O hydrogen bonds, forming zigzag chains described by the C(6) graph-set motif. nih.govresearchgate.net These chains propagate along the nih.gov crystallographic direction. nih.gov
The geometry of this key hydrogen bond has been determined through crystallographic studies. The bond involves the hydroxyl group (O1—H1) acting as the donor and a carbonyl oxygen (O2) from an adjacent molecule acting as the acceptor. nih.govresearchgate.net This interaction creates a robust, repeating network that is a primary organizing force in the crystal lattice. In various related structures, such as (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate, both intramolecular O—H⋯N and intermolecular O—H···O hydrogen bonds involving water molecules are observed, highlighting the versatility of the hydroxy group in forming stable hydrogen-bonded motifs. nih.gov
Detailed parameters for the O—H···O hydrogen bond in a key derivative are presented below.
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |
| O1—H1···O2 | 0.82 | 2.25 | 3.065 (10) | 170 | (i) −x+1, y+1/2, −z+1 |
| Data derived from the crystal structure of methyl 5-bromo-2-hydroxybenzoate. nih.govresearchgate.net |
3 Investigation of Aromatic π-π Stacking Interactions
Beyond hydrogen bonding, aromatic π-π stacking interactions play a significant, albeit weaker, role in the crystal packing of 5-bromo-2-hydroxybenzoate derivatives. In the structure of methyl 5-bromo-2-hydroxybenzoate, very weak π-π stacking interactions are observed between the benzene rings of adjacent molecules, further linking the hydrogen-bonded chains. nih.govresearchgate.net These interactions occur along the nih.gov axis and are characterized by centroid-centroid distances that are at the upper end of what is typically considered a significant π-π stacking interaction, indicating their subtle nature. nih.gov
| Interaction Type | Centroid-Centroid Distance (Å) |
| Benzene Ring - Benzene Ring | 3.982 (5) |
| Benzene Ring - Benzene Ring | 3.984 (5) |
| Data derived from the crystal structure of methyl 5-bromo-2-hydroxybenzoate. nih.govresearchgate.net |
4 Conformational Analysis in the Solid State
The conformation of 5-bromo-2-hydroxybenzoate derivatives in the solid state is characterized by a high degree of planarity. The molecule of methyl 5-bromo-2-hydroxybenzoate is reported to be almost planar, with a root-mean-square (r.m.s.) deviation for all non-hydrogen atoms of just 0.055 Å. nih.gov This planarity facilitates the efficient packing of molecules and maximizes the effectiveness of the aforementioned π-π stacking interactions.
In some derivatives, minor deviations from complete planarity are observed. For instance, in one study of methyl 5-bromo-2-hydroxybenzoate, the methoxycarbonyl group was found to be slightly twisted with respect to the benzene ring, with a dihedral angle of 8.06 (4)°. In other, more complex derivatives like N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, the two benzene rings are nearly coplanar, exhibiting a small dihedral angle of 3.1 (2)°. mdpi.com These slight conformational adjustments accommodate the steric and electronic requirements of different substituent groups while maintaining a generally planar molecular shape that is conducive to forming layered structures in the crystal lattice.
Chemical Reactivity and Transformation Studies
Electrophilic Aromatic Substitution Reactions
The aromatic ring of sodium 5-bromo-2-hydroxybenzoate (B13816698) is susceptible to electrophilic attack. The hydroxyl (-OH) and carboxylate (-COO⁻) groups are activating, ortho-, para-directing groups, while the bromine (-Br) atom is a deactivating, ortho-, para-directing group. The combined effect of these substituents governs the position of further substitution.
Further electrophilic substitution on the 5-bromosalicylic acid ring can lead to di-substituted products. For instance, continued bromination can result in the formation of 3,5-dibromosalicylic acid. ias.ac.in
Nucleophilic Substitution Reactions at Bromine and Hydroxyl Centers
The bromine atom and the hydroxyl group on the aromatic ring of sodium 5-bromo-2-hydroxybenzoate can undergo nucleophilic substitution reactions.
The bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of a catalyst. The hydroxyl group can also be a site for nucleophilic attack, particularly after conversion to a better leaving group. For instance, the hydroxyl group can be methylated using reagents like methyl iodide after deprotonation with a base. nih.gov
Oxidation and Reduction Processes of Functional Groups
The functional groups of this compound can participate in oxidation and reduction reactions. The aromatic ring itself can be oxidized under strong oxidizing conditions, potentially leading to ring-opening. The carboxylate group is generally resistant to further oxidation.
The hydroxyl group can be oxidized to a quinone-like structure. Studies on related compounds, such as 5-bromosalicylaldehyde (B98134), have shown that the redox potential can be influenced by the formation of metal complexes. For example, the addition of copper to form a complex can reduce the redox potential by one electron, thereby increasing the reactivity. biosynth.com
Chelation Chemistry and Coordination Complex Formation
The carboxylate and hydroxyl groups of this compound are positioned to act as a bidentate chelating ligand, readily forming coordination complexes with a variety of metal ions. This chelation ability is a significant aspect of its chemistry. acs.org
Interaction with Metal Ions (e.g., Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II), Cd(II), Na(I))
This compound and its parent acid, 5-bromosalicylic acid, form stable complexes with numerous divalent and trivalent metal ions. The coordination typically involves the deprotonated hydroxyl group and one of the oxygen atoms of the carboxylate group, forming a six-membered chelate ring.
Copper (II): Copper(II) complexes with salicylaldehyde (B1680747) derivatives, including halogenated ones, have been extensively studied. nih.govmdpi.com These complexes often exhibit square planar or distorted square pyramidal geometries. mdpi.com The formation of these complexes can influence the electronic properties and reactivity of the ligand. biosynth.com
Cobalt (II): Cobalt complexes with substituted salicylaldehydes have shown interesting biological properties. researchgate.net
Manganese (II): Manganese is a biologically important metal, and its complexes with various ligands, including salicylic (B10762653) acid derivatives, are of interest. mdpi.com Studies on manganese toxicity have explored the protective effects of aminosalicylic acid derivatives, which are structurally related to 5-bromosalicylic acid. nih.gov These studies suggest that the chelating properties of these compounds play a role in mitigating manganese-induced cellular stress. nih.govrsc.org Manganese complexes can be incorporated into nanoparticles for various applications. mdpi.com
Iron (II) and Iron (III): Iron(III) forms stable complexes with salicylic acid and its derivatives. nih.govcore.ac.uk Studies on 5-fluorosalicylic acid, a related compound, revealed the formation of mono-, bis-, and tris-ligand iron(III) complexes in aqueous solution. researchgate.net These iron complexes can undergo photoreduction under visible light in methanolic solutions. researchgate.net The chelating properties of salicylaldehydes towards iron(III) are generally strong. nih.gov
Nickel (II): Nickel(II) forms coordination compounds with substituted salicylaldehydes. researchgate.netmdpi.com For instance, nickel(II) complexes with 3,5-dibromo-salicylaldehyde have been synthesized and characterized, showing a distorted octahedral geometry. mdpi.com The synthesis of nickel(I)-bromide complexes has also been reported, highlighting the diverse redox chemistry of nickel. nih.govucla.educhemrxiv.org
Vanadium (II), (IV), and (V): Vanadium complexes with various oxidation states have been synthesized using salicylaldehyde-based ligands. researchgate.netnih.govmdpi.commdpi.comnih.gov These complexes exhibit a range of coordination geometries and have been investigated for their potential biological activities. nih.govmdpi.commdpi.com
Cadmium (II): Cadmium(II) complexes with 5-bromo-salicylaldehyde and other ligands have been synthesized and structurally characterized. researchgate.net These studies have revealed different coordination modes of the 5-bromosalicylaldehydo ligand. researchgate.net Cadmium(II) can also form complexes with Schiff base ligands derived from 5-fluoroisatin. researchgate.net
Sodium (I): As the sodium salt, the primary interaction with Na(I) is ionic. However, in solution, the sodium ion will be solvated and exist separately from the 5-bromo-2-hydroxybenzoate anion. The sodium salt of 5-bromosalicylic acid is explicitly mentioned in the literature. chembk.com
The table below summarizes the interactions of 5-bromosalicylic acid (as a proxy for its sodium salt) with various metal ions.
| Metal Ion | Coordination Details | Resulting Complex Type |
| Cu(II) | Forms complexes, often with square planar or distorted square pyramidal geometry. mdpi.com | Neutral or charged complexes. |
| Co(II) | Forms complexes with substituted salicylaldehydes. researchgate.net | Coordination complexes. |
| Mn(II) | Forms complexes; can be incorporated into nanoparticles. mdpi.commdpi.com | Chelate complexes. |
| Fe(II)/Fe(III) | Forms stable mono-, bis-, and tris-ligand complexes. nih.govresearchgate.net | Aquated and hydroxo complexes. |
| Ni(II) | Forms complexes with distorted octahedral geometry. mdpi.com | Neutral coordination compounds. |
| V(II), (IV), (V) | Forms complexes in various oxidation states. researchgate.netnih.govmdpi.com | Oxovanadium and other complexes. |
| Cd(II) | Forms dinuclear and mononuclear complexes with various coordination modes. researchgate.net | Coordination complexes. |
| Na(I) | Forms an ionic salt. chembk.com | Ionic compound. |
Biological Activities and Mechanistic Research
Neuroprotective Properties (Brozopine, BZP)
Brozopine (BZP), a derivative of Sodium 5-bromo-2-hydroxybenzoate (B13816698), has demonstrated considerable neuroprotective effects in the context of ischemic brain injury. Research highlights its ability to mitigate damage and improve outcomes by intervening in key pathological processes.
The neuroprotective capacity of BZP has been substantiated in rodent models of cerebral ischemia. In studies using rat models of transient focal cerebral ischemia, administration of BZP led to significant improvements in injury markers. nih.gov Treatment with BZP resulted in a marked reduction in the volume of cerebral infarction and a decrease in brain edema. nih.gov Histological analysis confirmed these findings, showing a lower number of necrotic neurons in the cortex, hippocampus, and striatum of BZP-treated subjects compared to untreated controls. nih.gov
The primary mechanism identified for this protective effect is the inhibition of the 15-lipoxygenase-2 (15-LOX-2) metabolic pathway. nih.gov By inhibiting 15-LOX-2, BZP effectively reduces the production of downstream inflammatory mediators. nih.gov
Table 1: Neuroprotective Effects of Brozopine (BZP) in a Rat Model of Focal Cerebral Ischemia-Reperfusion Injury
| Parameter | Model Group (Ischemia) | BZP-Treated Group | Outcome | Citation |
|---|---|---|---|---|
| Infarct Volume | Significantly increased | Significantly reduced | Attenuation of brain tissue death | nih.gov |
| Brain Edema | Present | Significantly reduced | Decrease in post-ischemic swelling | nih.gov |
| Neuronal Necrosis | Widespread in cortex, hippocampus, striatum | Reduced number of necrotic neurons | Preservation of nerve cells | nih.gov |
| Inflammatory Markers (NF-κB, TNF-α, IL-6) | Elevated | Significantly reduced | Suppression of inflammatory cascade | nih.gov |
This table is a representation of findings described in the cited research. Specific quantitative values are not provided to maintain focus on the qualitative outcomes as per the source.
Following a cerebral ischemic event, a significant portion of neuronal cell death in the salvageable penumbra region occurs via apoptosis, or programmed cell death. nih.gov This process is often triggered by factors like oxidative stress and inflammation and involves the activation of specific enzymatic cascades, primarily involving caspases. nih.gov Therapeutic strategies aimed at inhibiting apoptosis are considered a promising avenue for neuroprotection after stroke. nih.gov
The neuroprotective action of Brozopine is associated with its ability to inhibit these upstream triggers of apoptosis. By suppressing the 15-LOX-2 pathway, BZP reduces the production of inflammatory molecules that can initiate apoptotic signaling. nih.gov This anti-inflammatory and antioxidant activity interrupts the cascade that leads to programmed cell death, thereby enhancing neuronal survival in the aftermath of an ischemic insult.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade for promoting cell survival and inhibiting apoptosis in various cell types, including neurons. nih.govfrontiersin.orgbvsalud.org Activation of this pathway by growth factors and other stimuli leads to the phosphorylation and activation of Akt. nih.gov Activated Akt can then phosphorylate a range of downstream targets that suppress pro-apoptotic proteins and enhance cell survival mechanisms. nih.govnih.gov The PI3K/Akt pathway is recognized as a key mediator of neuroprotection against ischemic injury. frontiersin.orgnih.gov
While the PI3K/Akt pathway is a crucial survival mechanism, current research on Brozopine's neuroprotective effects has primarily elucidated its action through the inhibition of the 15-LOX-2 pathway and the activation of the Nrf2 antioxidant response pathway. nih.gov The inhibition of 15-LOX-2 by BZP prevents the inflammatory and oxidative damage that contributes to neuronal death following ischemia. nih.gov
The cellular protection afforded by Brozopine translates into improved functional outcomes in preclinical models. In rat models of focal cerebral ischemia, animals treated with BZP exhibited significant improvements in neurobehavioral scores. nih.gov These improvements included better motor function and reduced neurological deficits compared to the untreated model group, demonstrating that the compound's neuroprotective effects contribute to a tangible recovery of neurological function. nih.gov
Cardiovascular System Effects
Beyond its neuroprotective role, Sodium 5-bromo-2-hydroxybenzoate has also been investigated for its effects on the cardiovascular system, specifically in the context of pathological cardiac remodeling.
Pathological cardiac hypertrophy, an enlargement of the heart muscle often caused by chronic pressure overload (such as from hypertension), can lead to heart failure. Research has shown that Sodium (±)‐5‐bromo‐2‐(α‐hydroxypentyl) benzoate (B1203000) (BZP) can protect the heart from these detrimental changes. In animal models subjected to pressure overload via transverse aortic constriction, BZP administration was found to ameliorate the development of cardiac hypertrophy and dysfunction.
The primary mechanism underlying this cardioprotective effect is the inhibition of excessive and maladaptive cardiomyocyte autophagy. This effect is mediated through the regulation of the AMP-activated protein kinase (AMPK)-mTOR signaling pathway. By inhibiting this form of autophagy, BZP helps preserve cardiac function and prevent the structural remodeling that leads to heart failure.
Table 2: Effects of this compound on Pressure Overload-Induced Cardiac Hypertrophy
| Parameter | Pressure Overload Model | BZP-Treated Model | Outcome |
|---|---|---|---|
| Cardiac Hypertrophy | Significant increase in heart size and myocyte volume | Ameliorated | Attenuation of pathological heart muscle growth |
| Cardiac Function | Impaired (e.g., reduced ejection fraction) | Improved | Preservation of the heart's pumping ability |
| Cardiomyocyte Autophagy | Excessive/Maladaptive | Inhibited | Normalization of cellular cleaning processes |
| Signaling Pathway | Altered AMPK-mTOR signaling | Modulated AMPK-mTOR pathway | Mechanistic basis for cardioprotection |
This table summarizes the qualitative findings from preclinical studies on cardiac hypertrophy.
Inhibition of Autophagy Pathways (e.g., AMPK-mTOR)
While direct studies on this compound's effect on autophagy are limited, research on its analogues provides significant insights. A notable analogue, Sodium (±)‐5‐bromo‐2‐(a‐hydroxypentyl) benzoate, also known as Brozopine (BZP), has been shown to ameliorate cardiac hypertrophy and dysfunction by inhibiting excessive autophagy. nih.govmedchemexpress.cn Further investigation revealed that BZP's regulatory effect on autophagy is likely mediated through the AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway. medchemexpress.cn The administration of BZP was found to suppress autophagic activity, and this effect was reversed by the activation of AMPK with metformin, suggesting a direct interplay with the AMPK-mTOR axis. medchemexpress.cn
Another analogue, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (BFB), has been observed to protect against oxidative stress, an effect that may be partially regulated by the initiation and induction of autophagy. frontiersin.org These findings on close structural relatives suggest that this compound may also possess the ability to modulate autophagy, a critical cellular process in health and disease, warranting further specific investigation.
Antimicrobial and Antifungal Investigations
The antimicrobial potential of brominated salicylates has been an area of active research, exploring their efficacy against a range of pathogenic microorganisms.
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., S. aureus, E. coli, P. aeruginosa)
Research has demonstrated the antibacterial effects of derivatives of 5-bromosalicylic acid. One study on 5-bromo acetyl salicylic (B10762653) acid , an acetylated derivative, documented its antibacterial activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. The study recorded specific zones of inhibition at various concentrations, indicating a clear antibacterial effect.
In studies of the parent compound, 5-bromosalicylic acid , it has shown activity against Neisseria gonorrhoeae with a minimum inhibitory concentration (MIC) of 64 µg/mL. While this was noted as less potent than other halogenated salicylic acid derivatives, it remains a significant finding for the development of drugs against resistant pathogens.
Direct studies on the activity against Pseudomonas aeruginosa are less clear. However, the parent molecule, salicylic acid, has been shown to work synergistically with the antibiotic ciprofloxacin (B1669076) against P. aeruginosa. medchemexpress.cn This combination was found to effectively inhibit biofilm formation and cause destabilization of the bacterial outer membrane. medchemexpress.cn
| Compound | Bacterial Strain | Activity Noted | Source |
|---|---|---|---|
| 5-bromo acetyl salicylic acid | Escherichia coli | Inhibition zones of 14, 20, 9, and 30 mm at various concentrations. | |
| 5-bromo acetyl salicylic acid | Staphylococcus aureus | Inhibition zones of 19, 22, 15, and 20 mm at various concentrations. | |
| 5-bromosalicylic acid | Neisseria gonorrhoeae | MIC = 64 µg/mL. | |
| Salicylic acid (in combination with Ciprofloxacin) | Pseudomonas aeruginosa | Synergistic action, inhibition of biofilm, destabilization of the outer membrane. medchemexpress.cn | medchemexpress.cn |
Antifungal Activity
The antifungal properties of this compound are not well-documented in the available scientific literature. However, the broader class of salicylic acid derivatives has been recognized for antifungal potential. ekb.eg For instance, sodium salicylate (B1505791) has been shown to be less potent than other non-steroidal anti-inflammatory drugs like aspirin (B1665792) and ibuprofen (B1674241) against Candida albicans, with a minimum fungicidal concentration (MFC) of 22 mmol/L. frontiersin.org Other research has focused on different brominated compounds, such as bromoquinol, which exhibits broad-spectrum antifungal activity against fungi like Aspergillus fumigatus. nih.gov The lack of specific data for this compound highlights a gap in the current research landscape.
Mechanisms of Antimicrobial Action (e.g., Cell Membrane Permeability Alteration)
The proposed mechanism for the antimicrobial action of 5-bromosalicylic acid centers on its ability to interfere with bacterial cell integrity. It is suggested that its antibacterial properties may stem from the disruption of bacterial cell wall synthesis or function. This mode of action is consistent with other phenolic compounds, which are known to interact with bacterial cell membranes. medchemexpress.cn Such interactions can lead to a loss of chemiosmotic control, rupture of the cell wall, and subsequent leakage of intracellular macromolecules like proteins and nucleic acids, ultimately resulting in cell death. medchemexpress.cn The bromine atom in the structure is thought to enhance lipid solubility, which may facilitate greater penetration into the bacterial membrane and stronger interactions with its components.
Anticancer Potential
The investigation into the anticancer properties of salicylic acid derivatives has yielded promising, albeit indirect, evidence for the potential of this compound in this area.
Inhibition of Cancer Cell Proliferation
Direct studies on the anticancer activity of this compound are scarce. However, research on closely related structures provides compelling indications of its potential. A study focusing on tryptamine (B22526) salicylic acid derivatives found that a compound named N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20), which shares the 5-bromo-2-hydroxybenzoyl moiety, exhibited potent and broad-spectrum inhibition against a panel of cancer cell lines including MGC-803 (gastric), MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) cells. rsc.org This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis. rsc.org
Furthermore, 5-aminosalicylic acid , another related compound, has been shown to suppress the growth of human colon cancer cells (HT-29) and inhibit their invasiveness. nih.gov Salicylic acid itself has also demonstrated cytotoxic and antiproliferative effects against A549 human lung adenocarcinoma cells and can induce apoptosis in melanoma cells. nih.govresearchgate.net These findings collectively suggest that the 5-bromosalicylate structure is a promising scaffold for the development of novel anticancer agents.
| Compound | Cancer Cell Line(s) | Observed Effect | Source |
|---|---|---|---|
| N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | MGC-803, MCF-7, HepG2, A549, HeLa | Potent and broad-spectrum inhibition of proliferation; G2/M cell cycle arrest; induction of apoptosis. rsc.org | rsc.org |
| 5-Aminosalicylic acid | HT-29 (colon) | Suppressed growth and inhibited invasiveness. nih.gov | nih.gov |
| Salicylic acid | A549 (lung adenocarcinoma) | Cytotoxic and antiproliferative effects. nih.gov | nih.gov |
| Salicylic acid | B16F10 (melanoma) | Promoted pro-apoptotic effects. researchgate.net | researchgate.net |
Induction of Apoptosis in Specific Cell Lines
The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells. Research into the pro-apoptotic activities of salicylate derivatives has revealed potential therapeutic applications.
A derivative of 5-bromosalicylic acid, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (BFB), has been shown to protect PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, from oxidative stress-induced apoptosis. nih.gov In a study where apoptosis was induced by hydrogen peroxide (H₂O₂), pretreatment with BFB significantly attenuated cell death. nih.gov The apoptotic rate in cells treated with H₂O₂ alone was approximately 59.49%, whereas pretreatment with BFB at concentrations of 1, 15, and 30 µM reduced the apoptotic rates to 48.26%, 36.91%, and 39.57%, respectively. nih.gov This protective effect is associated with the activation of the Nrf2 pathway, a key regulator of cellular defense against oxidative stress. nih.gov
Another related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (brozopine, BZP), has demonstrated protective effects in a rat model of global cerebral ischemia by inhibiting apoptosis. nih.gov Treatment with BZP led to a significant reduction in necrotic and apoptotic cells in the brain. nih.gov This was accompanied by an increase in the expression of p-Akt and PI3K, key proteins in a survival-signaling pathway, and a decrease in the expression of apoptosis-promoting factors like Cyt-c, caspase-3, and the Bax/Bcl-2 ratio. nih.gov
While direct studies on this compound are limited in this specific context, the research on its derivatives suggests that the 5-bromosalicylate scaffold can be a key component in designing molecules with significant anti-apoptotic or pro-apoptotic regulatory activities, depending on the cellular context and the nature of the chemical modifications.
Anti-Inflammatory and Analgesic Research (as Salicylate Derivatives)
Salicylates are a well-established class of compounds with anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. pharmacy180.com 5-Bromosalicylic acid, from which this compound is derived, is recognized as a derivative of salicylic acid and is noted for its anti-inflammatory activity. guidechem.comchemicalbook.com
The anti-inflammatory effects of salicylates are multifaceted. While the inhibition of cyclooxygenase (COX) enzymes is a primary mechanism, other pathways are also involved. drugbank.com For instance, salicylates can induce the release of adenosine, an endogenous anti-inflammatory molecule, which contributes to the inhibition of leukocyte accumulation at sites of inflammation. drugbank.com This action is independent of prostaglandin (B15479496) synthesis inhibition. drugbank.com
Research into derivatives of 5-bromosalicylic acid further supports its potential as a backbone for developing new anti-inflammatory agents. A newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has shown anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells. nih.gov LX007 was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This effect was linked to the suppression of the MAPKs and NF-κB signaling pathways. nih.gov
In the context of analgesic research, derivatives of 5-acetamido-2-hydroxy benzoic acid, which can be synthesized from 5-amino salicylic acid, have been investigated for their pain-relieving properties. mdpi.com In-silico studies of these derivatives suggested a good binding affinity with the COX-2 receptor, and in-vivo tests confirmed their anti-nociceptive activity. mdpi.comnih.gov This line of research highlights the utility of the substituted salicylic acid structure in the design of novel analgesic compounds. mdpi.comnih.gov
Enzyme Inhibition Studies
The ability of this compound and its derivatives to inhibit specific enzymes is a key area of mechanistic research.
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), making it a significant target for antiretroviral drug development. nih.gov Research has explored various compounds for their ability to inhibit this enzyme. While direct studies on this compound are not prominent, the broader class of salicylic acid derivatives and related structures have been investigated. For instance, a lead compound, 4-(1,5-dibenzyl-1,2-dihydro-2-oxopyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, which is an inhibitor of the strand transfer step of HIV-1 integrase, has served as a starting point for the design of more potent inhibitors. nih.gov
Furthermore, the discovery of 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid as a small-molecule inhibitor that disrupts the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75, highlights the potential of bromo-substituted aromatic compounds in this therapeutic area. nih.gov
Impact on Cholinergic Receptors
The direct impact of this compound on cholinergic receptors is not extensively documented in publicly available research. However, the broader family of naphthyridine derivatives, which can be conceptually related to the bicyclic structures of some complex salicylate derivatives, has been investigated for activity at various receptors, including those in the cholinergic system. researchgate.net Further research would be needed to establish any direct or indirect effects of this compound on cholinergic signaling.
Cyclooxygenase (COX) Inhibition (General Salicylate Context)
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including salicylates, is the inhibition of cyclooxygenase (COX) enzymes. jpp.krakow.pl COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. jpp.krakow.plpnas.org
Salicylates, including sodium salicylate, can inhibit COX activity. nih.gov However, their mechanism can differ from that of aspirin. While aspirin irreversibly inhibits COX-1 and COX-2 by acetylation, sodium salicylate is a reversible inhibitor. nih.govahajournals.org Its inhibitory effect on COX-2 can be overcome by increasing concentrations of the substrate, arachidonic acid. nih.gov
Interestingly, some studies suggest that the anti-inflammatory effects of salicylates may not be solely due to direct COX enzyme inhibition. pnas.orgahajournals.org Research has shown that aspirin and sodium salicylate can also suppress the induction of the COX-2 gene, thereby reducing the synthesis of proinflammatory prostaglandins at the transcriptional level. pnas.org This effect is not shared by all NSAIDs, such as indomethacin. pnas.org The suppression of COX-2 expression provides an additional layer of anti-inflammatory action for salicylates. pnas.orgahajournals.org
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drugs. For salicylate derivatives, several key structural features have been identified as important for their anti-inflammatory and other biological activities.
The core salicylate structure, with its carboxyl and phenolic hydroxyl groups, is essential. pharmacy180.com The relative positions of these groups are critical; moving the hydroxyl group to the meta or para position relative to the carboxyl group abolishes the activity. pharmacy180.com
Modifications to the salicylic acid ring can significantly alter potency and toxicity. The substitution of a halogen atom, such as bromine, on the aromatic ring is known to enhance both the potency and toxicity of salicylates. pharmacy180.comyoutube.com The position of this substitution is also important. For instance, the substitution of an aromatic ring at the 5th position of salicylic acid has been shown to increase anti-inflammatory activity, as seen in the case of diflunisal. pharmacy180.comyoutube.com
In the context of anti-ER stress activity, a study on bi-aryl analogues of salicylic acid found that tethering a second aryl group at the 4- or 5-position of the salicylic acid ring could lead to compounds with better activity than parent compounds. nih.govnih.gov However, the SAR was complex, with the specific position and nature of the aryl substituent influencing the activity and cytotoxicity. nih.gov
For HIV-1 integrase inhibitors, SAR studies have been instrumental in developing potent compounds. These studies often focus on a core scaffold that can chelate metal ions in the enzyme's active site, with various side chains optimized for interactions with the enzyme and viral DNA. nih.gov
The following table provides a summary of the effects of structural modifications on the biological activity of salicylate derivatives based on SAR studies.
| Structural Modification | Effect on Biological Activity | Reference |
| Hydroxyl group at meta or para position | Abolishes activity | pharmacy180.com |
| Halogen substitution on the aromatic ring | Enhances potency and toxicity | pharmacy180.comyoutube.com |
| Aromatic ring substitution at the 5th position | Increases anti-inflammatory activity | pharmacy180.comyoutube.com |
| Aryl group at the 4- or 5-position | Can increase anti-ER stress activity | nih.govnih.gov |
This interactive table allows for a clear overview of key SAR findings for salicylate derivatives.
Advanced Research Applications
Applications in Materials Science Research
In materials science, the focus is on creating novel materials with specific, tailored properties. The derivatives of 5-bromo-2-hydroxybenzoic acid are being explored for their potential to form complex structures and functional materials, from polymers to intricate supramolecular assemblies.
While direct studies on the integration of Sodium 5-bromo-2-hydroxybenzoate (B13816698) into polymers are not extensively documented, the principles of polymer chemistry suggest its potential as a monomer or an additive. The carboxylate and hydroxyl groups are suitable for polymerization reactions. For instance, similar hydroxybenzoic acids are used to create liquid crystal polymers, and salicylic (B10762653) acid derivatives have been incorporated into polymer backbones to create materials with specific biological or chemical properties.
Researchers have successfully synthesized poly(anhydride-esters) by incorporating derivatives of 5-aminosalicylic acid, a structurally related compound, into the polymer backbone using solution polymerization. nih.gov This method creates biodegradable polymers with high molecular weights. nih.gov The presence of the bromine atom in Sodium 5-bromo-2-hydroxybenzoate could further be exploited to impart flame retardant properties or to serve as a site for post-polymerization modification. The development of hydrophilic polymeric drugs from derivatives of salicylic acid has also been demonstrated, where the monomer is first synthesized and then copolymerized to produce polymers with controlled release and specific biological activities. rsc.org These examples highlight the potential pathways for integrating the 5-bromo-2-hydroxybenzoate moiety into advanced polymeric systems.
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and metal coordination, to form well-defined, functional architectures. The 5-bromo-2-hydroxybenzoate ligand is an excellent candidate for constructing such materials due to its multiple coordination sites.
Researchers have synthesized a series of new metal-organic frameworks (MOFs) using 5-bromosalicylic acid (H2L6) and a flexible bis(imidazole) ligand. researchgate.net In one example, a cadmium-based compound, [Cd(HL6)2(biim-4)], was formed that creates one-dimensional chains which are further assembled into a two-dimensional supramolecular network through C-H···Br hydrogen bonding interactions. researchgate.net Another study on methyl 5-bromo-2-hydroxybenzoate revealed that in its crystalline state, molecules are linked by O-H···O hydrogen bonds, forming zigzag chains which are further interconnected by very weak π-π stacking interactions between the benzene (B151609) rings. nih.gov
These studies demonstrate how the functional groups of the 5-bromo-2-hydroxybenzoate scaffold direct the assembly of molecules into complex, higher-order structures. The precise arrangement of these molecules is dictated by a combination of strong metal-ligand bonds and weaker, directional intermolecular forces.
Table 1: Crystallographic Data for Methyl 5-bromosalicylate This table presents the crystal system and unit cell parameters for Methyl 5-bromosalicylate, a derivative that illustrates the supramolecular packing arrangement.
| Parameter | Value researchgate.net |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 29.203 |
| b (Å) | 4.0724 |
| c (Å) | 16.679 |
| β (°) | 120.465 |
| Volume (ų) | 1709.7 |
Catalytic Applications in Organic Synthesis
The ability of the 5-bromo-2-hydroxybenzoate ligand to coordinate with metal ions is also being harnessed to create novel catalysts for organic synthesis. The metal center in such a complex can act as a Lewis acid, while the ligand can modulate its reactivity and selectivity.
A notable example is the synthesis of a zinc(II) complex, [ZnL2(H2O)2], where L is the deprotonated form of 5-bromosalicylaldehyde (B98134), a closely related derivative. researchgate.net This complex has been shown to be an effective catalyst for the A³ coupling reaction of benzaldehyde (B42025), piperidine, and phenylacetylene (B144264) to produce propargylamines, which are important intermediates in medicinal chemistry. researchgate.net
The catalyst demonstrated moderate activity and, importantly, high selectivity for the desired product. Furthermore, the research highlighted the catalyst's potential for recycling and reuse, a key principle of green chemistry. The catalyst was recovered and used in four consecutive reaction cycles with only a minimal loss of activity, showcasing its robustness. researchgate.net
Table 2: Catalytic Performance of [Zn(5-bromosalicylaldehyde)₂(H₂O)₂] in A³ Coupling Reaction This table summarizes the catalytic efficiency and reusability of the zinc(II) complex in the one-pot, three-component coupling reaction.
| Cycle | Benzaldehyde Conversion (%) researchgate.net | Selectivity to Propargylamine (%) researchgate.net |
| 1 | 54.6 | 100 |
| 2 | 54.8 | 100 |
| 3 | 53.8 | 100 |
| 4 | 54.4 | 100 |
This research demonstrates that metal complexes incorporating the 5-bromo-2-hydroxybenzoate scaffold can serve as effective and recyclable catalysts, opening avenues for their application in efficient and sustainable chemical synthesis.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of the 5-bromo-2-hydroxybenzoate (B13816698) structure.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.gov Studies on closely related molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, have utilized the B3LYP functional with the 6-311++G(d,p) basis set to optimize the molecular geometry and predict vibrational frequencies. nih.govresearchgate.net
For 5-bromo-2-hydroxybenzoate, DFT calculations would reveal a largely planar structure, similar to that observed in its methyl ester derivative, methyl 5-bromo-2-hydroxybenzoate. nih.gov A key feature is the strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the adjacent carboxylate group (-COO⁻). This interaction is crucial for stabilizing the molecule's preferred conformation. The bond lengths and angles are influenced by the electronic effects of the bromine atom and the hydroxyl group on the benzene (B151609) ring. nih.gov Vibrational analysis based on DFT calculations can predict the infrared spectrum, with characteristic frequencies for O-H, C=O, and C-Br stretching modes, which generally show good agreement with experimental data after appropriate scaling. researchgate.net
The electronic properties of 5-bromo-2-hydroxybenzoate can be thoroughly analyzed using DFT. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov
Reactivity descriptors, derived from the FMO energies, quantify the molecule's behavior in chemical reactions. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For 5-bromo-2-hydroxybenzoate, the MEP would show negative potential (red/yellow regions) concentrated around the oxygen atoms of the carboxylate and hydroxyl groups, indicating these are the primary sites for electrophilic attack. The bromine atom also influences the electron density of the aromatic ring. nih.govresearchgate.net Fukui functions can be calculated to provide a more detailed analysis of local reactivity, identifying specific atomic sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov
| Parameter | Description | Significance for 5-bromo-2-hydroxybenzoate |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Related to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO) | Measures the molecule's resistance to oxidation. |
| Electron Affinity (A) | Energy released when an electron is added (A ≈ -ELUMO) | Measures the molecule's tendency to become an anion. |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons | Identifies the molecule as a potential electrophile. |
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov For Sodium 5-bromo-2-hydroxybenzoate, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
| Interaction Type | Potential Interacting Groups on 5-bromo-2-hydroxybenzoate | Example Protein Residues |
|---|---|---|
| Salt Bridge / Electrostatic | Carboxylate (-COO⁻) | Arginine (Arg), Lysine (Lys) |
| Hydrogen Bonding | Carboxylate (-COO⁻), Hydroxyl (-OH) | Tyrosine (Tyr), Serine (Ser), Valine (Val) |
| Pi-Pi Stacking | Aromatic Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Hydrophobic/Halogen Bond | Bromine atom (-Br), Aromatic Ring | Leucine (Leu), Isoleucine (Ile), Alanine (Ala) |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, QSAR/QSPR models could be developed to predict its efficacy or properties like skin permeability and bioavailability based on calculated molecular descriptors. nih.govresearchgate.net
Key descriptors for a QSAR/QSPR model of this compound would include:
Lipophilicity (logP): The bromine atom significantly increases the lipophilicity of the salicylic (B10762653) acid backbone, which can enhance membrane penetration.
Electronic Descriptors: Parameters such as atomic charges, dipole moment, and FMO energies (HOMO, LUMO) derived from quantum calculations.
Steric/Topological Descriptors: Molecular weight, volume, surface area, and shape indices that describe the size and geometry of the molecule.
By building models based on a series of related compounds, it becomes possible to predict the activity of new derivatives and guide the synthesis of more potent or suitable molecules. For example, studies on halogenated salicylic acids have shown that the type and position of the halogen can dramatically affect antimicrobial potency, a finding that can be rationalized and predicted using QSAR models.
Molecular Dynamics Simulations for Solution Behavior and Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its behavior in an aqueous solution and the stability of its interactions with biological targets. nih.gov
When a ligand-protein complex is identified through docking, MD simulations are performed to:
Assess Binding Stability: MD can track the conformational changes of both the ligand and the protein over time to see if the binding pose predicted by docking is stable.
Analyze Intermolecular Interactions: It allows for the detailed study of the dynamics of hydrogen bonds, salt bridges, and other interactions, revealing their strength and persistence.
Characterize Solution Behavior: MD simulations can model how the 5-bromo-2-hydroxybenzoate anion is solvated by water molecules and its interactions with other ions in solution, providing a more realistic picture of its state in a biological environment.
Comprehensive computational studies on the related compound 5-Bromo-2-Hydroxybenzaldehyde have included MD simulations to confirm the stability of its docked poses with proteins, demonstrating the power of this technique to validate and refine interaction models derived from docking. nih.govresearchgate.net
Analytical Methodologies for Research Investigations
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are indispensable for assessing the purity of Sodium 5-bromo-2-hydroxybenzoate (B13816698) and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to enhance volatility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of Sodium 5-bromo-2-hydroxybenzoate, a reverse-phase HPLC method is generally employed. In this approach, the sodium salt is typically analyzed as its acidic form, 5-bromosalicylic acid, which is achieved by acidification of the sample or through the use of an acidic mobile phase.
A validated stability-indicating HPLC method for the related compound, salicylic (B10762653) acid, provides a strong basis for a suitable method for 5-bromosalicylic acid. ycmou.ac.in The chromatographic separation can be achieved on a C18 or a more specialized column, such as a cyano (CN) column, which can offer different selectivity. ycmou.ac.in The mobile phase often consists of a mixture of an aqueous acidic buffer (e.g., purified water with trifluoroacetic acid) and an organic solvent like acetonitrile. ycmou.ac.in The ratio of these solvents can be adjusted to achieve optimal separation of the analyte from any impurities. Detection is commonly performed using a UV detector, as the benzene (B151609) ring with its substituents provides strong chromophores.
| Parameter | Condition |
| Column | Kromasil 60-5CN (250 x 4.6 mm, 5 µm) ycmou.ac.in |
| Mobile Phase | A: 1.0 mL Trifluoroacetic acid in 1000 mL purified waterB: Acetonitrile(70:30, v/v) ycmou.ac.in |
| Flow Rate | 1.0 mL/min ycmou.ac.in |
| Detection | UV at 230 nm ycmou.ac.in |
| Column Temperature | 30°C ycmou.ac.in |
| Injection Volume | 10 µL ycmou.ac.in |
| This table presents a typical set of HPLC conditions that can be adapted for the analysis of this compound, based on a method developed for salicylic acid. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, due to the low volatility and polar nature of this compound (and its acidic form, 5-bromosalicylic acid), direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound.
This derivatization often involves the esterification of the carboxylic acid group and the etherification or silylation of the hydroxyl group. For instance, a multiplex GC-MS/MS technique has been developed for the analysis of acidic phytohormones, including salicylic acid, which could be adapted for 5-bromosalicylic acid. nih.gov Following derivatization, the resulting compound can be readily analyzed by GC-MS, providing detailed information for both qualitative and quantitative purposes. The mass spectrometer provides a fragmentation pattern that is unique to the derivatized analyte, allowing for confident identification.
| Parameter | Condition |
| Derivatization | Required to increase volatility (e.g., esterification, silylation) |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Detection | Mass Spectrometer (providing mass-to-charge ratio and fragmentation pattern) |
| This table outlines the general parameters for a GC-MS analysis of this compound following a necessary derivatization step. |
Confirmation of Structural Integrity and Purity through Spectroscopic Data
Spectroscopic techniques are vital for confirming the chemical structure and assessing the purity of this compound. The primary methods used are Infrared (IR) spectroscopy and Mass Spectrometry (MS), often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic data is typically obtained for the acidic form, 5-bromosalicylic acid, which provides the key structural information. The NIST Chemistry WebBook provides reference spectra for 5-bromo-2-hydroxybenzoic acid. nih.gov The infrared spectrum of 5-bromosalicylic acid exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. For instance, a broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-Br stretching vibration will appear in the fingerprint region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 5-bromosalicylic acid, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
The structural integrity can be further corroborated by X-ray crystallography studies on derivatives, such as methyl 5-bromo-2-hydroxybenzoate, which provide precise information on bond lengths and angles. researchgate.net
Environmental Occurrence and Analytical Research
Identification as a Brominated Disinfection Byproduct (Br-DBP)
Sodium 5-bromo-2-hydroxybenzoate (B13816698), also known by its acidic name 5-bromosalicylic acid, is classified as a brominated disinfection byproduct (Br-DBP). These byproducts are chemical compounds formed unintentionally when disinfectants, such as chlorine, react with natural organic matter and bromide ions present in water sources.
Groundbreaking research has specifically identified 5-bromosalicylic acid as a newly detected DBP in wastewater. A significant study investigating the chlorination of saline sewage effluents led to the identification of 54 major polar Br-DBPs, with 5-bromosalicylic acid being one of six newly identified wastewater DBPs. nih.gov This occurs when high levels of bromide ions, often found in saline sewage, are oxidized by chlorine to form hypobromous acid, which then reacts with organic matter to create various brominated compounds, including 5-bromosalicylic acid. nih.gov
The formation of such brominated DBPs is a growing environmental concern due to their potential for greater toxicity compared to their chlorinated counterparts. The presence of bromide in the source water is a key factor influencing the formation of these compounds.
Analytical Methods for Detection and Quantification in Environmental Samples
The detection and quantification of Sodium 5-bromo-2-hydroxybenzoate in environmental samples necessitate highly sensitive and specific analytical methods due to its typically low concentrations and the complexity of the sample matrices. The primary technique employed for this purpose is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
In the pivotal study that identified 5-bromosalicylic acid in chlorinated saline sewage effluents, researchers utilized a powerful precursor ion scan method with ultra-performance liquid chromatography/electrospray ionization-triple quadrupole mass spectrometry (UPLC/ESI-tqMS). nih.gov This method is adept at identifying and quantifying trace levels of specific compounds in complex mixtures.
The general workflow for such an analysis involves several key steps:
Sample Preparation: Water samples are typically prepared using solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
Chromatographic Separation: The prepared sample is then injected into a UPLC system. The UPLC separates the different compounds in the sample based on their chemical properties as they pass through a specialized column.
Mass Spectrometric Detection: Following separation, the compounds are introduced into a tandem mass spectrometer. This instrument ionizes the molecules and then separates them based on their mass-to-charge ratio, allowing for highly specific detection and confirmation of the target analyte's identity.
While specific validation data for 5-bromo-2-hydroxybenzoic acid is not widely published, the analytical methods for similar compounds, such as salicylic (B10762653) acid, provide a framework for its quantification. These methods demonstrate the capability of UPLC-MS/MS to achieve low limits of detection and quantification, often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range.
Below are tables summarizing the typical analytical instrumentation and potential performance parameters for the analysis of compounds like 5-bromo-2-hydroxybenzoic acid in water samples.
Table 1: Typical Instrumentation for the Analysis of 5-bromo-2-hydroxybenzoic acid
| Parameter | Specification |
| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Chromatography Column | Reversed-phase (e.g., C18) |
| Mobile Phase | A gradient of an aqueous solution (often with a formic acid modifier) and an organic solvent (e.g., acetonitrile or methanol) |
| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan |
Table 2: Illustrative Analytical Method Performance (based on similar compounds)
| Parameter | Typical Value |
| Limit of Detection (LOD) | Low ng/L to µg/L range |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range |
| Recovery | 80-120% |
| Linearity (R²) | >0.99 |
It is important to note that these values are illustrative and the actual performance of an analytical method for this compound would require specific validation studies for different environmental matrices.
Q & A
Q. What are the optimal synthetic routes for Sodium 5-bromo-2-hydroxybenzoate, and how can reaction yields be maximized?
this compound is typically synthesized via ester hydrolysis of methyl 5-bromo-2-hydroxybenzoate under alkaline conditions. A common approach involves refluxing the ester with sodium hydroxide, followed by acidification and purification via recrystallization. Yields (52–63%) can be improved by optimizing reaction parameters such as temperature, stoichiometry of base, and solvent polarity . For intermediates, coupling with aniline derivatives via nucleophilic substitution (e.g., using 5-bromo-2-hydroxybenzoate and substituted anilines) requires careful control of pH and catalytic conditions to avoid side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments.
- Mass spectrometry (GC-MS or LC-MS) : To verify molecular ion peaks and fragmentation patterns consistent with bromine isotopes .
- IR spectroscopy : Identification of hydroxyl (-OH) and carboxylate (-COO⁻) stretches, with comparisons to reference libraries (e.g., NIST) for validation .
- HPLC : For purity assessment, using reverse-phase columns and UV detection at ~254 nm .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store in airtight, light-resistant containers under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as the sodium salt is hygroscopic. Regularly monitor purity via TLC or HPLC .
Advanced Research Questions
Q. What role do hydrogen-bonding networks play in the crystallographic packing of this compound?
The hydroxyl and carboxylate groups participate in strong O–H⋯O and C=O⋯Na⁺ interactions, forming infinite chains or sheets. Graph set analysis (e.g., Etter’s rules) can classify motifs like rings. Such patterns influence solubility, melting points, and reactivity. Use SHELXL for refinement, ensuring hydrogen atom placement aligns with electron density maps .
Q. How does the sodium cation in this compound affect its solubility and reactivity compared to analogous potassium or lithium salts?
The smaller ionic radius of Na⁺ vs. K⁺ increases lattice energy, reducing aqueous solubility. Reactivity in nucleophilic substitutions (e.g., Suzuki couplings) may differ due to cation coordination with sulfonyl or boronate groups. Comparative studies using DSC and solubility assays (e.g., shake-flask method) are recommended .
Q. What computational methods can predict the tautomeric behavior of this compound in solution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy differences between keto-enol tautomers. Solvent effects (e.g., PCM for water) refine predictions. Validate with H NMR in DMSO-d₆ or CDCl₃ to observe proton exchange dynamics .
Q. How can conflicting crystallographic data on polymorphs of this compound be resolved?
Perform high-resolution PXRD to identify polymorphic phases. Pair with DSC to detect thermal transitions (e.g., melting or desolvation events). Use the CIF validation tool in PLATON to check for missed symmetry or twinning .
Q. What strategies mitigate bromine displacement side reactions during functionalization of this compound?
- Use Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with aryl boronic acids under anhydrous conditions.
- Add silver salts (e.g., Ag₂CO₃) to trap bromide ions and shift equilibrium.
- Monitor reaction progress via in situ Raman spectroscopy to detect Br₂ formation .
Methodological Guidance for Data Analysis
Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?
Conduct Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading, and reaction time. Use ANOVA to identify significant factors. Reproduce literature protocols with strict adherence to described conditions (e.g., inert atmosphere, drying agents) .
Q. What validation criteria should be applied to crystallographic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
